A Technical Guide to 6-chloro-1H-indazole-5-carbonitrile: Properties, Synthesis, and Applications
A Technical Guide to 6-chloro-1H-indazole-5-carbonitrile: Properties, Synthesis, and Applications
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-1H-indazole-5-carbonitrile, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its chemical and physical properties, present a plausible synthetic route, discuss its analytical characterization, and contextualize its potential applications within modern drug discovery programs. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical data with field-proven insights.
Chemical Identity and Physicochemical Properties
6-chloro-1H-indazole-5-carbonitrile is a substituted indazole, a class of heterocyclic aromatic compounds. Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a chlorine atom at position 6 and a nitrile group at position 5. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for metabolic transformation, making it a valuable building block in the synthesis of targeted therapeutics.
Below is the chemical structure of 6-chloro-1H-indazole-5-carbonitrile:
Caption: Chemical structure of 6-chloro-1H-indazole-5-carbonitrile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-1H-indazole-5-carbonitrile | N/A |
| Molecular Formula | C₈H₄ClN₃ | [3][4] |
| Molecular Weight | 177.59 g/mol | [3][4] |
| CAS Number | 1312008-67-5, 1427377-95-4 | [3][4][5] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in various organic solvents (e.g., DMSO, DMF) | [3] |
| SMILES | C1=C2C=NNC2=CC(=C1C#N)Cl | [3] |
| InChIKey | SLHAQPTUSXWYSJ-UHFFFAOYSA-N | [4] |
Note on CAS Number: Multiple CAS numbers are reported by chemical vendors. Researchers should verify the specific identifier associated with their sourced material.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount in research and development. While specific experimental spectra for this exact compound are not publicly available, we can predict the expected spectroscopic characteristics based on its structure and data from analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data for 6-chloro-1H-indazole-5-carbonitrile
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Commentary |
| ¹H NMR | NH (indazole) | > 13 ppm (broad singlet) | The indazole N-H proton is acidic and typically appears far downfield as a broad signal due to hydrogen bonding and exchange. |
| H-3 (indazole) | ~8.3 ppm (singlet or doublet) | This proton is on the pyrazole ring, adjacent to two nitrogen atoms, resulting in a downfield shift. | |
| H-4 (indazole) | ~7.9 ppm (singlet) | This proton is on the benzene ring, ortho to the electron-withdrawing nitrile group, leading to a downfield shift. Its multiplicity will be a singlet as adjacent positions are substituted. | |
| H-7 (indazole) | ~8.1 ppm (singlet) | This proton is also on the benzene ring, ortho to the fused pyrazole ring nitrogen, causing a downfield shift. It appears as a singlet due to substitution at C-6. | |
| ¹³C NMR | C≡N (nitrile) | 115 - 120 ppm | The carbon of the nitrile group typically resonates in this region. |
| Aromatic Carbons | 110 - 150 ppm | A complex set of signals is expected for the eight distinct carbon atoms of the bicyclic core. The carbon bearing the chlorine (C-6) and the carbons of the pyrazole ring (C-3, C-3a, C-7a) will have characteristic shifts. | |
| FT-IR | C≡N stretch | 2220 - 2240 cm⁻¹ | A sharp, strong absorption band characteristic of a nitrile functional group. |
| N-H stretch | 3100 - 3300 cm⁻¹ (broad) | A broad band indicative of the N-H bond of the indazole ring, often involved in hydrogen bonding. | |
| C=C, C=N stretch | 1500 - 1620 cm⁻¹ | Multiple bands corresponding to the aromatic ring system. |
Experimental Workflow: Structural Verification
A robust workflow is essential to validate the identity and purity of a newly synthesized batch of 6-chloro-1H-indazole-5-carbonitrile.
Caption: Standard workflow for the synthesis and analytical validation.
Synthesis and Reactivity
The synthesis of substituted indazoles can be achieved through various methods, often involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.[2] A plausible and efficient route to 6-chloro-1H-indazole-5-carbonitrile could start from a commercially available substituted aniline, such as 4-chloro-2-methyl-5-nitroaniline. The general strategy involves diazotization followed by intramolecular cyclization.
Representative Synthetic Protocol
Causality: This multi-step synthesis is designed for efficiency and control. The initial diazotization of the aniline is a classic method for forming a reactive intermediate. The subsequent reduction and cyclization (a modified Bart-type reaction or similar) is a common strategy for forming the indazole ring system. The final Sandmeyer reaction is a reliable method for introducing the nitrile group.
Caption: Plausible synthetic pathway to the target compound.
Step-by-Step Methodology:
-
Diazotization of 4-chloro-2-methyl-5-nitroaniline: To a cooled (0-5 °C) suspension of the starting aniline in aqueous HCl, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The reaction progress is monitored for the consumption of the aniline. Rationale: This forms the highly reactive diazonium salt intermediate.
-
Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride (SnCl₂), and gently heated. This promotes the intramolecular cyclization to form the indazole ring, yielding 6-chloro-5-nitro-1H-indazole.[8] The crude product is isolated by filtration or extraction. Rationale: The reducing agent facilitates the ring closure by a mechanism that involves the ortho-methyl group.
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Reduction of the Nitro Group: The 6-chloro-5-nitro-1H-indazole is dissolved in a suitable solvent like ethanol or ethyl acetate, and the nitro group is reduced to an amine using a standard method such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This yields 5-amino-6-chloro-1H-indazole. Rationale: This step creates the necessary amino group for conversion to the nitrile.
-
Sandmeyer Reaction: The resulting 5-amino-6-chloro-1H-indazole is diazotized again under similar conditions as Step 1. The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). The reaction mixture is warmed to drive the reaction to completion, yielding the final product, 6-chloro-1H-indazole-5-carbonitrile. Rationale: The Sandmeyer reaction is a robust and widely used method for converting an aryl diazonium salt to a nitrile.
-
Purification: The final product is isolated via extraction and purified using silica gel column chromatography to achieve high purity suitable for research applications.
Applications in Research and Drug Discovery
The true value of 6-chloro-1H-indazole-5-carbonitrile lies in its potential as a scaffold and intermediate in drug discovery. The indazole core is a well-established "hinge-binding" motif for many protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer.
-
Scaffold Hopping and Bioisosterism: The 1H-indazole moiety is an effective bioisostere for indole and phenol. It provides a hydrogen bond donor (NH) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity and selectivity for a target protein compared to its analogs.
-
Influence of Substituents:
-
6-Chloro Group: The chlorine atom is an electron-withdrawing group that can modulate the pKa of the indazole NH, influencing its hydrogen bonding capability. Crucially, it can also occupy hydrophobic pockets within a protein's active site and serves to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.
-
5-Carbonitrile Group: The nitrile is a versatile functional group. It is a potent hydrogen bond acceptor and can be crucial for anchoring a molecule into its target. Furthermore, it can serve as a synthetic handle for further chemical elaboration into other functional groups, such as tetrazoles or carboxylic acids, enabling the exploration of structure-activity relationships (SAR).
-
Several approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its therapeutic relevance. 6-chloro-1H-indazole-5-carbonitrile represents a strategically functionalized starting point for the synthesis of novel kinase inhibitors and other targeted agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chloro-indazoles can provide guidance.[9][10]
Table 3: General Safety and Handling Guidelines
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, nitrile gloves, lab coat. | To prevent eye and skin contact with the solid powder.[9][11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of fine particles. Harmful if inhaled is a potential hazard for this class of compounds.[12] |
| Potential Hazards | May be harmful if swallowed (Acute Toxicity, Oral). May cause skin and serious eye irritation. | Based on GHS classifications for similar compounds like 5-chloro-1H-indazole.[10] |
| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents. | To prevent degradation and reaction with incompatible materials.[11][13] |
| Spill Response | For small spills, carefully sweep up solid material, avoiding dust creation, and place in a sealed container for disposal.[11][14] | To contain the material and prevent environmental release. |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.[11] | Standard first-aid procedures for chemical exposure. |
Conclusion
6-chloro-1H-indazole-5-carbonitrile is a chemical compound of significant interest to the scientific research community, particularly those in the field of medicinal chemistry. Its strategically placed functional groups on the privileged indazole scaffold make it a highly valuable intermediate for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, offering a solid foundation for its use in the laboratory. Adherence to rigorous analytical validation and safety protocols is essential for its successful and safe application in advancing drug discovery.
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